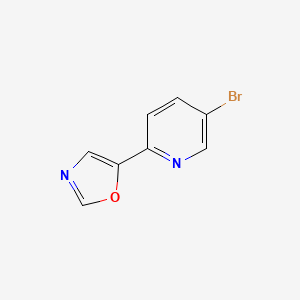
5-Bromo-1-isopropylindoline-2,3-dione
概要
説明
5-Bromo-1-isopropylindoline-2,3-dione is a chemical compound . It is a derivative of indoline-2,3-dione . The CAS number for this compound is 397846-39-8 .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives has been reported in the literature . A green synthesis technique for isoindolines/dioxoisoindolines has been developed . This involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another method involves the synthesis from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid .Chemical Reactions Analysis
The chemical reactions involving isoindoline-1,3-dione derivatives have been studied . These reactions involve the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .科学的研究の応用
Crystal Structure and Surface Analysis
Research by Abdellaoui et al. (2019) focused on a related compound, 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, exploring its crystal structure and surface properties using Hirshfeld surface analysis and DFT studies. This study provides insights into the molecular interactions and structural stability of similar bromoindoline derivatives, potentially applicable to 5-Bromo-1-isopropylindoline-2,3-dione as well (Abdellaoui et al., 2019).
Reactivity and Synthesis
Bałoniak and Plas (1981) reported on the reactivity of a related compound, 1-(p-bromophenyl)-2-methyl-5-bromopyridazine-3,6-dione, with morpholine, leading to the formation of a novel compound. This study contributes to understanding the reactivity of bromo-substituted diones, which is relevant for the synthesis and modification of this compound (Bałoniak & Plas, 1981).
Antimicrobial Studies
Sampal et al. (2018) synthesized and characterized 1-(5-bromo-2-hydroxyphenyl)-3-(4- bromophenyl)-propane-1,3-dione and its transition metal complexes, focusing on their antimicrobial properties. Although not directly studying this compound, this research highlights the potential of bromo-dione compounds in developing antimicrobial agents, which could extend to the subject compound (Sampal et al., 2018).
HPLC Method Development
Shabir and Forrow (2005) developed and validated an HPLC method for analyzing 4,7-phenanthroline-5,6-dione, identifying 5-bromo-4-7-phenanthroline as a major impurity. This study demonstrates the importance of analytical methods in identifying and quantifying impurities in related bromo-dione compounds, which could be applicable to this compound (Shabir & Forrow, 2005).
Enantiomeric Resolution
Ali et al. (2016) conducted enantiomeric resolution and simulation studies of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione. This study highlights the significance of chiral resolution in the chemical analysis of bromo-dione derivatives, which could be essential for understanding the stereochemistry of this compound (Ali et al., 2016).
作用機序
Target of Action
It is known that indole derivatives, which include 5-bromo-1-isopropylindoline-2,3-dione, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that this compound may interact with its targets, leading to changes that result in its biological activity.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biologically vital properties . For example, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of indole derivatives has been underscored .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5-Bromo-1-isopropylindoline-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to inhibition or activation of their biological functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, such as this compound, have been reported to affect cancer cells, microbes, and other disorders in the human body . These effects are achieved through interactions with cellular receptors and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, indole derivatives have been shown to inhibit viral replication by binding to viral enzymes and preventing their activity . Additionally, these compounds can modulate the activity of cellular enzymes involved in metabolic pathways, leading to altered cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives, including this compound, have been studied for their stability and degradation in various conditions . Long-term studies have shown that these compounds can have sustained effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives have been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for the compound’s accumulation and activity within target cells and tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
5-bromo-1-propan-2-ylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6(2)13-9-4-3-7(12)5-8(9)10(14)11(13)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTKQWAMBKOMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B3036581.png)
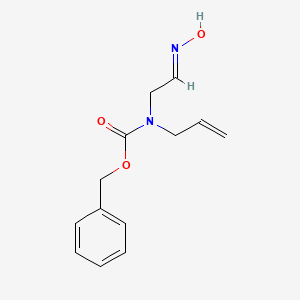
![5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine](/img/structure/B3036583.png)
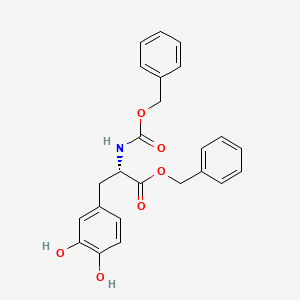
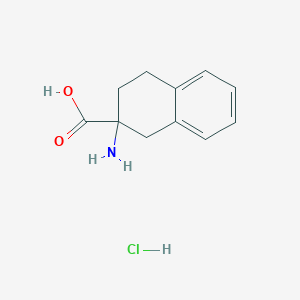
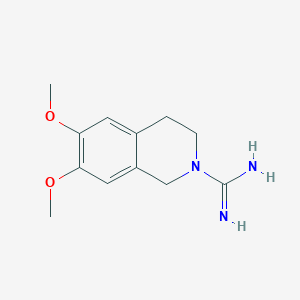

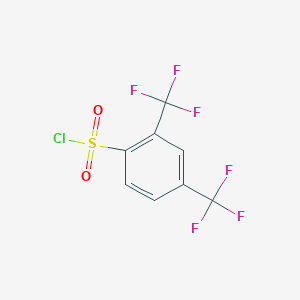
![7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3036594.png)
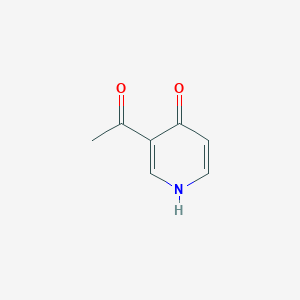
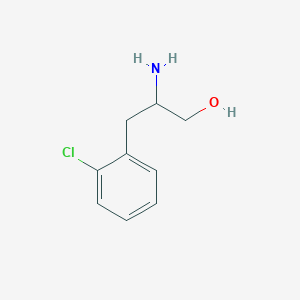
![2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3036599.png)
![2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B3036600.png)
